6-Chloro-3,4-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H2,9,10) |
InChI Key |
DNOOQZMHXXFDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 6 Chloro 3,4 Dimethylpyridin 2 Amine and Analogous Systems
Direct Synthetic Routes to 6-Chloro-3,4-dimethylpyridin-2-amine
Precursor Chemistry and Reaction Pathways
Though specific precursors for the direct synthesis of this compound are not explicitly detailed in the literature, a plausible and commonly employed synthetic strategy for analogous compounds involves the selective amination of a corresponding dichlorinated pyridine (B92270) precursor. A hypothetical precursor for this synthesis would be 2,6-dichloro-3,4-dimethylpyridine.
The reaction pathway would likely involve a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms on the pyridine ring is displaced by an amino group. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of two chlorine atoms further activates the ring for such substitutions.
A common method for introducing the amino group is through direct amination using ammonia (B1221849) or a protected amine equivalent. For instance, 2,6-dichloropyridine (B45657) can be reacted with nucleophilic amine reagents to yield the corresponding 2-amino-6-chloropyridine (B103851). guidechem.com It is noteworthy that such reactions often show good selectivity for mono-amination, as the introduction of the electron-donating amino group deactivates the ring towards further nucleophilic substitution. guidechem.com
Another potential pathway could involve the reduction of a nitro group. If a precursor such as 2-chloro-6-nitro-3,4-dimethylpyridine were available, its reduction, for example with sodium borohydride, could yield the desired 2-amino product. guidechem.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions for the synthesis of this compound would be crucial to achieve high yields and purity. Based on the synthesis of similar compounds, several factors would need to be considered.
For a direct amination of a dichlorinated precursor, the choice of solvent, temperature, and pressure would be critical. For example, the direct substitution of chlorine with an amino group on 2,6-dichloropyridine often requires high temperatures (around 200 °C) and must be conducted under pressure in an autoclave.
The choice of the aminating agent is also a key variable. While ammonia can be used, other sources of the amino group, such as hydrazine (B178648) followed by a reduction step, have been shown to be effective in the synthesis of 2-amino-6-chloropyridine. The reduction of the intermediate hydrazino derivative can be optimized by selecting the appropriate reducing agent and catalyst. For instance, reduction with hydrazine hydrate (B1144303) and a Raney Nickel catalyst has been reported to give good results.
General Approaches to Chlorinated Pyridin-2-amines
The synthesis of chlorinated pyridin-2-amines is a significant area of research due to their utility as intermediates in the preparation of pharmaceuticals and other functional molecules. Two major strategies for the formation of the C-N bond in these systems are transition metal-catalyzed aminations and metal-free, base-mediated approaches.
Amination of Chloropyridines via C-N Bond Forming Reactions
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for the amination of aryl and heteroaryl halides, including chloropyridines, that may be unreactive under traditional nucleophilic substitution conditions. acsgcipr.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. A variety of sophisticated biarylphosphine ligands have been developed to promote the efficient coupling of a wide range of amines with aryl and heteroaryl chlorides. rsc.org
Below is a table summarizing examples of Buchwald-Hartwig amination reactions on various chloropyridine substrates, showcasing the diversity of applicable conditions and the achieved yields.
| Chloropyridine Substrate | Amine | Pd-Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyridine (B119429) | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |
| 2-Chloro-5-nitropyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 88 |
| 2,6-Dichloropyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 75 (mono-aminated) |
| 3-Amino-2-chloropyridine | Various amides | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 60-90 |
This table is a representative compilation from various sources and is intended to illustrate the scope of the Buchwald-Hartwig amination.
While transition metal-catalyzed methods are powerful, metal-free amination strategies, primarily based on nucleophilic aromatic substitution (SNAr), offer a more cost-effective and environmentally benign alternative, especially for activated chloropyridines. youtube.com
The SNAr mechanism involves the attack of a nucleophile (the amine) on the electron-deficient pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex. researchgate.net The departure of the chloride leaving group then restores the aromaticity of the ring, yielding the aminated product. The rate of SNAr reactions is significantly influenced by the electronic nature of the pyridine ring; electron-withdrawing groups enhance the reactivity towards nucleophilic attack. researchgate.net
The reaction is typically carried out in the presence of a base, which can deprotonate the amine to increase its nucleophilicity or assist in the removal of HCl generated during the reaction. The choice of solvent is also crucial, with polar aprotic solvents like DMSO or DMF often being employed.
The following table provides examples of metal-free, base-mediated amination reactions of chloropyridines.
| Chloropyridine Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-5-nitropyridine | Piperidine | K₂CO₃ | DMSO | 120 | 92 |
| 2,4-Dichloropyrimidine | Aniline | DIPEA | EtOH | Reflux | 85 |
| 2-Chloropyridine | Pyrrolidine | None (amine as base) | Neat | 100 | 65 |
| 2-Amino-4,6-dichloropyrimidine | Various amines | K₂CO₃ | DMF | 110-120 | 62-90 |
This table is a representative compilation from various sources and is intended to illustrate the scope of metal-free amination reactions.
Nucleophilic Substitution Reactions with Amines
The synthesis of 2-aminopyridine (B139424) derivatives through nucleophilic aromatic substitution (SNAr) is a fundamental approach, typically involving the displacement of a halide from a dihalopyridine precursor. For instance, the reaction of 2,6-dichloropyridine with nucleophilic amine reagents can yield 2-amino-6-chloropyridine. guidechem.com A notable characteristic of this reaction is its frequent selectivity for monosubstitution. The introduction of the first amino group, a strong electron-donating group, deactivates the pyridine ring towards further nucleophilic attack, thus preventing the formation of a disubstituted by-product. guidechem.com
The reaction conditions for these aminations can vary. While direct substitution on 2,6-dichloropyridine with ammonia to produce 2-amino-6-chloropyridine can be problematic, requiring high temperatures (200 °C) and pressure in an autoclave, other methods have been developed. Microwave-assisted synthesis has been shown to be effective for the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines, demonstrating that reaction efficiency can be significantly influenced by the nature of the substituents. researchgate.net In some cases, the reaction of heteroaryl chlorides with amines can be facilitated in green solvents like water in the presence of potassium fluoride (B91410). researchgate.net
It is generally accepted that the mechanism for the dehalogenation of these electron-deficient aryl halides by amines proceeds through the formation of a Meisenheimer complex, a covalently-bound intermediate, followed by the departure of the halide leaving group. researchgate.net However, the reaction can be hard to control, as the resulting primary amine can react further with the alkyl halide, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com
Chlorination of Pyridin-2-amine Derivatives
Direct chlorination of pyridin-2-amine scaffolds is a primary method for introducing a chlorine atom onto the pyridine ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the reagents employed.
Achieving high regioselectivity in the chlorination of 2-aminopyridines is crucial for the synthesis of specific isomers. The reaction of 2-aminopyridine with a chlorinating agent in a strongly acidic medium, such as sulfuric acid with a Hammett acidity function (Ho) of less than -3.5, has been shown to produce 2-amino-5-chloropyridine (B124133) with minimal formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com Increasing the concentration of sulfuric acid can enhance the proportion of the desired 2-amino-5-chloropyridine. brainly.com For example, in 72% sulfuric acid, 2-amino-5-chloropyridine is formed almost exclusively. brainly.com This selectivity arises because the rate of chlorination of the protonated 2-aminopyridine is significantly greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, thus minimizing over-chlorination. google.com
Another modern approach utilizes Selectfluor in the presence of lithium chloride (LiCl) as the chlorine source. This system allows for the chlorination of 2-aminopyridines under mild conditions in dimethylformamide (DMF), yielding chlorinated pyridines in good to high yields with high regioselectivity. rsc.org The regioselectivity of this reaction is strongly influenced by the substituent pattern on the 2-aminopyridine ring. rsc.org Mechanistic studies suggest that this chlorination may proceed through a pyridine radical process. rsc.org
| Starting Material | Reagents and Conditions | Major Product | Key Findings | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Chlorinating agent, strongly acidic medium (Ho < -3.5) | 2-Amino-5-chloropyridine | High acidity minimizes over-chlorination, leading to selective monochlorination. | google.com |
| 2-Aminopyridine | Cl2, 17-72% aqueous H2SO4 | 2-Amino-5-chloropyridine | Increasing acid concentration increases the yield of the 5-chloro isomer. | brainly.com |
| Substituted 2-Aminopyridines | Selectfluor, LiCl, DMF | Regioselectively chlorinated 2-aminopyridines | Mild conditions with high yields and regioselectivity, which is dependent on the substituent pattern. | rsc.org |
The reaction of a 2-pyridone (the tautomeric form of 2-hydroxypyridine) with thionyl chloride in the presence of a catalyst like N,N-dialkyl-substituted formamide (B127407) can effectively produce the corresponding 2-chloropyridine. google.com Similarly, phosphorus oxychloride is used to synthesize 2-amino-6-chloropurine (B14584) from guanine, indicating its utility in converting hydroxy-substituted nitrogen heterocycles to their chloro derivatives. researchgate.net
The conversion of 2-hydroxypyridines via hydrolysis of 2-chloropyridines is also a well-documented process, often carried out under basic conditions at elevated temperatures. epo.org While this represents the reverse of the desired transformation, it underscores the chemical relationship between these two functional groups on the pyridine ring.
Diazotization-Mediated Syntheses from Aminopyridines
The Sandmeyer reaction and related diazotization processes provide a classical and effective method for converting an aromatic amino group into a variety of functionalities, including chlorine. wikipedia.org This reaction proceeds via the formation of a diazonium salt from the aminopyridine, which is then displaced by a chloride ion, typically with the aid of a copper(I) salt catalyst. wikipedia.orgnih.gov
A one-pot synthesis of chloropyridines from aminopyridines has been developed. tpu.ruscientific.net In this method, the diazotization is carried out in the presence of trifluoromethanesulfonic acid, and the intermediate pyridyl triflates are generated in situ. Subsequent addition of hydrochloric acid to the reaction mixture yields the desired chloropyridines in good yields without the formation of hydroxypyridine byproducts. tpu.ru
While the classical Sandmeyer reaction using CuCl is widely employed, there are concerns about the potentially explosive nature of heteroaryl diazonium salts and the strongly acidic and oxidizing conditions required. nih.gov Modern variations aim to mitigate these issues. For instance, a deaminative chlorination protocol has been developed using a pyrylium (B1242799) reagent and a simple chloride source like magnesium chloride (MgCl₂), which avoids the formation of diazonium salts altogether. nih.gov This method has a broad substrate scope and high functional group tolerance. nih.gov Other approaches have shown that high yields of chloropyridines can be obtained from aminopyridines using dinitrogen trioxide in dichloromethane (B109758) in the presence of hydrogen chloride, without the need for a reducing agent or a copper catalyst. actachemscand.org
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Aryl Amines | 1. NaNO₂, H⁺; 2. CuCl | Aryl Chlorides | Classical Sandmeyer reaction; requires copper(I) catalyst. | wikipedia.org |
| Aminopyridines | NaNO₂, trifluoromethanesulfonic acid, DMF, DMSO; then MeCN, HCl | Chloropyridines | One-pot synthesis via in situ formation of pyridyl triflates. | tpu.ru |
| Aminoheterocycles | Pyrylium tetrafluoroborate, MgCl₂, CH₃CN, 120 °C | Chloroheterocycles | Deaminative chlorination that avoids explosive diazonium salts. High chemoselectivity. | nih.gov |
| 2-Aminopyridine | Dinitrogen trioxide, CH₂Cl₂, HCl, Bu₄NCl | 2-Chloropyridine | High yield (95%) without a copper catalyst or reducing agent. | actachemscand.org |
Synthesis of Pyridine Scaffolds with Ortho-Substitution Patterns
The construction of pyridine rings with specific substitution patterns, particularly ortho-disubstituted systems, often requires specialized synthetic strategies to control regiochemistry.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org This method involves the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting organolithium intermediate can then be trapped with an electrophile to introduce a new substituent. clockss.org
For pyridine derivatives, this approach can be challenging due to the propensity of organolithium reagents to add to the C=N bond of the pyridine ring. clockss.orgharvard.edu However, the use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures can circumvent this issue and promote clean deprotonation. clockss.org
The chlorine atom in 2-chloropyridine can itself act as a directing group, allowing for chemoselective metallation at the 3-position. rsc.org This strategy has been used to synthesize 2-substituted 3-carbonylated pyridines, which are valuable intermediates for the construction of fused polyheterocyclic systems. rsc.org Similarly, O-pyridyl carbamates have been employed as effective directing groups for the lithiation of the pyridine ring. harvard.edu The choice of the organometallic base is critical; for instance, while LDA promotes ortho-metalation of 2-chloropyridine, superbases like nBuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) can lead to an unprecedented regioselective lithiation at the C-6 position. acs.org
| Pyridine Substrate | Directing Group | Base/Conditions | Position of Metallation | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | -Cl | LDA or LTMP | C-3 | rsc.orgacs.org |
| 2-Chloropyridine | -Cl | nBuLi-LiDMAE | C-6 | acs.org |
| Pyridines with DMG at C-2 | e.g., -OCONEt₂, -NHCOtBu | LDA or s-BuLi/TMEDA | C-3 | clockss.orgharvard.edu |
| 4-Methoxypyridine | -OMe | Mesityllithium or PhLi | C-3 | researchgate.net |
Sequential Functionalization Approaches
Sequential functionalization is a strategic approach that involves the stepwise introduction of functional groups onto a pyridine ring. This methodology is highly advantageous for creating specific isomers of polysubstituted pyridines that might be difficult to access through de novo ring synthesis. The order of reactions is crucial and is often dictated by the directing effects of the existing substituents and the relative reactivity of different positions on the pyridine ring. Key strategies in this approach include nucleophilic aromatic substitution (SNAr), C-H functionalization, and cross-coupling reactions.
A common and effective strategy begins with a di-substituted precursor, such as a dichloropyridine, and proceeds with selective substitution reactions. For instance, the synthesis of 2-amino-6-chloropyridine derivatives can be initiated from 2,6-dichloropyridine. The differential reactivity of the two chlorine atoms, or the ability to perform a selective mono-substitution, is key to this approach.
Table 1: Illustrative Sequential Synthesis of a 2-Amino-6-chloropyridine Analog
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description | Reference |
|---|---|---|---|---|---|
| 1 | 2,6-Dichloropyridine | Hydrazine hydrate (80%), reflux | 2-Hydrazino-6-chloropyridine | A nucleophilic aromatic substitution where one chlorine atom is selectively replaced by a hydrazine group. The reaction conditions are mild and typically provide a high yield. | |
| 2 | 2-Hydrazino-6-chloropyridine | Hydrazine, Raney Nickel (Ra/Ni) catalysis | 2-Amino-6-chloropyridine | The hydrazino group is reduced to a primary amine. This method is often preferred over direct reduction with hydrogen, which can lead to dehalogenation as a side reaction. |
Once a key intermediate like 2-amino-6-chloropyridine is formed, further functionalization can be carried out on the pyridine ring to introduce additional substituents, such as the methyl groups required for the target molecule.
Another powerful sequential functionalization technique involves C–H bond activation. This modern approach allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. For pyridine systems, site-selective C-H functionalization can be challenging but offers a highly efficient route to complex derivatives. nih.gov For example, a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) provides a versatile method for introducing a wide range of functional groups at the 2-position of the pyridine ring. nih.gov
Research into the synthesis of polysubstituted pyridines has also highlighted the use of heteroaryl fluorosulfates as effective coupling partners in Suzuki reactions. By carefully selecting palladium catalysts, the reactivity of different leaving groups can be differentiated, allowing for a stepwise and chemoselective introduction of aryl or alkyl substituents. The established order of reactivity is generally -Br > -OSO2F > -Cl. nih.gov This differential reactivity allows for a programmed sequence of cross-coupling reactions to build the desired substitution pattern.
For the specific synthesis of this compound, a hypothetical sequential approach could start from a pre-methylated pyridine or a chlorinated pyridine. For example, starting with a lutidine (dimethylpyridine) derivative, one could sequentially introduce the amino and chloro groups. Alternatively, a process could begin with a chloropyridine, followed by methylation and amination steps. A patent for the synthesis of the analogous compound 3-amino-2-chloro-4-methylpyridine (B17603) describes a multi-step sequence starting from ethylacetoacetate and cyanacetamide, demonstrating the construction of the substituted pyridine ring followed by functional group interconversions. google.com
Table 2: Research Findings on Sequential Functionalization of Pyridine Systems
| Methodology | Starting Material Example | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Selective Nucleophilic Substitution | 2,6-Dichloropyridine | Mono-amination or mono-hydrazination followed by reduction. | Provides a direct route to 2-amino-6-chloropyridine, a key intermediate for more complex analogs. | guidechem.com |
| C-H Functionalization | Substituted Pyridines | C-H fluorination followed by SNAr. | Allows for the late-stage introduction of diverse functional groups (alkoxy, amino, etc.) at specific positions without pre-functionalization. | nih.gov |
| Chemoselective Cross-Coupling | Bromo-chloro-pyridines or Pyridyl fluorosulfates | Stepwise Suzuki coupling reactions exploiting differential leaving group reactivity. | Enables a modular and controlled installation of multiple substituents onto the pyridine core. | nih.gov |
| Ring Construction and Modification | Acyclic precursors (e.g., ethylacetoacetate) | Cyclization to form a pyridone ring, followed by chlorination and amination sequences. | Builds the substituted pyridine core from the ground up, allowing for precise placement of initial functional groups. | google.com |
These methodologies underscore the flexibility and power of sequential functionalization in synthetic organic chemistry. By strategically combining different reaction types, chemists can access a wide library of polysubstituted pyridines, including the specific target this compound, for various applications in research and development.
Iii. Derivatization and Functionalization Strategies of 6 Chloro 3,4 Dimethylpyridin 2 Amine
Transformations Involving the Amine Functionality
The primary amine group at the C2 position of the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations, including the formation of imines, amides, and as a nitrogen source for the construction of fused heterocyclic systems.
The reaction of the primary amine of 6-Chloro-3,4-dimethylpyridin-2-amine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netresearchgate.netbeilstein-archives.orgnih.govjustia.comgoogle.com These reactions are fundamental in constructing larger molecular frameworks and are widely used in the synthesis of ligands for coordination chemistry and in the development of biologically active compounds. nih.gov The general synthesis involves refluxing equimolar quantities of the aminopyridine with a suitable carbonyl compound in a solvent like ethanol. google.com
Table 1: Illustrative Examples of Schiff Base Formation with Aminopyridines
| Amine Reactant | Carbonyl Reactant | Product | Reference |
| 3-aminopyridine | 4-pyridine carboxaldehyde | N-(pyridin-4-ylmethylene)pyridin-3-amine | google.com |
| p-chloroaniline | salicylaldehyde | 2-(((4-chlorophenyl)imino)methyl)phenol | researchgate.net |
| 2-aminopyridine (B139424) | 2-chlorobenzaldehyde | N-(2-chlorobenzylidene)pyridin-2-amine | nih.gov |
The nucleophilic character of the amine nitrogen allows for N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the amine with alkyl halides, a process that can be influenced by the choice of base, solvent, and temperature. google.com This reaction is a common method for the synthesis of secondary and tertiary amines. For instance, the N-alkylation of 2,2-difluoroethylamine (B1345623) with (6-chloropyridin-3-yl)methyl chloride in the presence of an alkali metal hydroxide (B78521) serves as an example of N-alkylation involving a chloropyridine derivative. google.com
N-Acylation is the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are important intermediates in organic synthesis.
The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions.
Azetidine (B1206935) ring systems can be synthesized through various methods, including intramolecular cyclization of haloamines. google.com While direct fusion of an azetidine ring to the pyridine core starting from this compound is not extensively documented, the general principles of azetidine synthesis can be applied. nih.gov
Tetrazole derivatives, specifically tetrazolo[1,5-a]pyridines, can be synthesized from 2-halopyridines. The reaction of 2-halopyridines with trimethylsilyl (B98337) azide (B81097) in the presence of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, yields the corresponding tetrazolo[1,5-a]pyridine. organic-chemistry.org This transformation proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization. Another route involves the reaction of 2-aminopyridines with nitrous acid to form a diazonium salt, which can then react with an azide source. google.com The azide-tetrazole equilibrium is a known phenomenon in this class of compounds. beilstein-archives.org
Table 2: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
| 2-Halopyridine Reactant | Reagents | Product | Reference |
| 2-chloropyridine (B119429) | Trimethylsilyl azide, TBAF | Tetrazolo[1,5-a]pyridine | organic-chemistry.org |
| 2-bromopyridine | Trimethylsilyl azide, TBAF | Tetrazolo[1,5-a]pyridine | organic-chemistry.org |
Note: TBAF refers to tetrabutylammonium fluoride.
Modifications and Substitutions on the Pyridine Ring System
The pyridine ring of this compound, activated by the chloro substituent, is amenable to various substitution reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C6 position of the pyridine ring.
The Suzuki-Miyaura coupling reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comgoogle.com This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. The reactivity of chloropyridines in Suzuki couplings can be challenging, often requiring specialized catalyst systems. justia.comd-nb.info
The Stille reaction couples the chloropyridine with an organotin compound (organostannane) using a palladium catalyst. nih.govorganic-chemistry.orgjustia.com This reaction is known for its tolerance of a wide variety of functional groups. nih.gov
The Heck reaction involves the palladium-catalyzed reaction of the chloropyridine with an alkene to form a substituted alkene.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between the chloropyridine and a terminal alkyne, leading to the formation of an alkynylated pyridine derivative. researchgate.net This reaction is a reliable method for constructing C(sp²)-C(sp) bonds.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halopyridines
| Reaction Name | Coupling Partner | Key Reagents | Product Type |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Aryl- or vinyl-substituted pyridine |
| Stille | Organotin compound | Pd catalyst | Aryl-, vinyl-, or alkyl-substituted pyridine |
| Heck | Alkene | Pd catalyst, Base | Alkene-substituted pyridine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkyne-substituted pyridine |
The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion to yield the substituted product. Common nucleophiles include amines, alkoxides, and thiolates, allowing for the introduction of a variety of functional groups at the C6 position. The reaction is often promoted by heat and the use of a base. researchgate.net For 2-chloropyridines, nucleophilic substitution is a common synthetic strategy.
Arylation of C(sp3) Centers Directed by Pyridine Scaffolds
The direct functionalization of unactivated carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C(sp3)-H arylation, guided by a directing group, is a prominent method for achieving this transformation. The pyridine scaffold inherent in this compound is well-suited to function as an endogenous directing group.
The mechanism typically involves the coordination of the pyridine nitrogen to a palladium(II) catalyst. This coordination pre-disposes the complex to form a five- or six-membered palladacycle intermediate through cyclometalation, bringing the catalyst into close proximity with the C(sp3)-H bonds of the methyl groups at the C3 or C4 positions. This C-H activation step is often the turnover-limiting step in the catalytic cycle. The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active palladium catalyst.
In the case of this compound, the 2-amino group can enhance the directing ability of the pyridine nitrogen, potentially leading to selective arylation at the C3-methyl position due to the favorable geometry of the resulting five-membered palladacycle. The reaction would involve treating the substituted pyridine with an aryl halide in the presence of a palladium catalyst (such as Pd(OAc)₂) and a suitable base.
Below is a table representing the potential scope of this transformation with various arylating agents.
| Entry | Arylating Agent (Ar-X) | Potential Product |
| 1 | Iodobenzene | 6-Chloro-3-(phenylmethyl)-4-methylpyridin-2-amine |
| 2 | 4-Iodotoluene | 6-Chloro-3-((4-methylphenyl)methyl)-4-methylpyridin-2-amine |
| 3 | 1-Iodo-4-methoxybenzene | 6-Chloro-3-((4-methoxyphenyl)methyl)-4-methylpyridin-2-amine |
| 4 | 1-Bromo-3,5-dimethylbenzene | 6-Chloro-3-((3,5-dimethylphenyl)methyl)-4-methylpyridin-2-amine |
Synthetic Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing the construction of complex molecules from three or more starting materials in a single step. This approach minimizes waste and reduces the need for purification of intermediates, aligning with the principles of green chemistry.
Dithiazolium salts, such as 4,5-dichloro-1,2,3-dithiazolium chloride (commonly known as Appel's salt), are potent electrophiles that serve as valuable precursors for the synthesis of nitrogen- and sulfur-containing heterocycles. They readily react with nucleophiles, particularly amines, to generate fused heterocyclic systems.
The reaction between this compound and a dithiazolium salt is anticipated to proceed via the nucleophilic 2-amino group. The initial step involves the attack of the amine onto the electrophilic carbon of the dithiazolium ring, leading to ring opening. Subsequent intramolecular cyclization, driven by the elimination of a stable leaving group (such as HCl and sulfur), would result in the formation of a new, fused heterocyclic ring system. This reaction provides a direct route to novel pyridothiadiazole derivatives, which are scaffolds of interest in medicinal and materials chemistry. The specific structure of the final product would depend on the substitution pattern of the dithiazolium salt used.
A representative condensation reaction is detailed in the table below.
| Reactant A | Reactant B | Proposed Fused Heterocyclic Product |
| This compound | 4,5-Dichloro-1,2,3-dithiazolium chloride | 2-Chloro-6,7-dimethylpyrido[2,3-d] researchgate.netias.ac.innih.govthiadiazole-3-carbonitrile |
Iv. Mechanistic Investigations in Reactions Involving Pyridin 2 Amine Systems
Elucidation of Reaction Mechanisms in C-N Bond Formations
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Mechanistic studies in this area for pyridin-2-amine systems have revealed a variety of pathways, often involving multi-step sequences and the formation of key intermediates.
One well-studied mechanism is the multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov A proposed mechanism for this reaction begins with the Knoevenagel condensation of an enaminone with malononitrile, which affords a reactive intermediate. nih.gov This intermediate then reacts with a primary amine at one of the nitrile groups. Following this, an intramolecular cyclization occurs, leading to a cyclic intermediate which, upon aromatization, yields the final 2-aminopyridine (B139424) structure. nih.gov The formation of the initial enaminone and the final 2-aminopyridine products can be confirmed using a range of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). nih.gov
Another significant reaction for which the mechanism has been investigated is the synthesis of 2-aminopyridines from pyridine (B92270) N-oxides and activated isocyanides. nih.govacs.org This reaction is proposed to proceed through the initial addition of the pyridine N-oxide to an activated isocyanide, forming an imidate intermediate. This is followed by a reaction at the C2 position of the activated aromatic ring to give an oxadiazoline intermediate. nih.gov A key feature of this process is the formation of an isolable N-formylaminopyridine intermediate, which can be subsequently deprotected in situ under mild acidic conditions to yield the desired 2-aminopyridine. nih.govacs.org The structures of these intermediates and final products have been characterized using spectroscopic methods, including ¹H and ¹³C NMR, as well as X-ray crystallography for certain derivatives. acs.org
Furthermore, the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines provides another example of a mechanistically studied C-N bond formation. mdpi.com This reaction proceeds via the formation of N-(pyridin-2-yl)iminonitrile intermediates. These intermediates can be isolated and are subsequently transformed into the final N-(pyridin-2-yl)imidate products in the presence of a base in an alcoholic medium. mdpi.com The progress of this reaction and the identity of the products are typically confirmed by chromatographic and spectroscopic analysis. mdpi.com
The table below summarizes the key steps in these C-N bond formation reactions.
| Reaction Type | Reactants | Key Intermediates | Final Product |
| Multicomponent Synthesis | Enaminone, Malononitrile, Primary Amine | Knoevenagel adduct, Cyclic intermediate | 2-Amino-3-cyanopyridine derivative |
| From Pyridine N-oxides | Pyridine N-oxide, Activated Isocyanide | Imidate, Oxadiazoline, N-formylaminopyridine | 2-Aminopyridine derivative |
| Imidate Synthesis | Nitrostyrene, 2-Aminopyridine | N-(pyridin-2-yl)iminonitrile | N-(pyridin-2-yl)imidate |
Catalytic Mechanistic Pathways in Cross-Coupling and Arylation Reactions
Transition metal-catalyzed cross-coupling and arylation reactions are powerful tools for the synthesis of complex molecules from pyridin-2-amine precursors. Mechanistic studies of these reactions have been instrumental in the development of more efficient and selective catalytic systems. Both palladium and copper-based catalysts are widely employed for these transformations.
Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, have been extensively studied. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation (or deprotonation), and reductive elimination. The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst.
In the context of 3-halo-2-aminopyridines, potential challenges in the catalytic cycle include the possible chelation of the palladium center by the amidine-like structure of the substrate, which could hinder the oxidative addition or subsequent steps. rsc.org The choice of ligand is crucial in overcoming these challenges and facilitating an efficient reaction. Studies have shown that bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, are particularly effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines. rsc.orgjscimedcentral.com
Mechanistic investigations into the direct arylation of pyridine N-oxides have revealed more complex catalytic pathways. Evidence suggests a cooperative catalysis mechanism involving two distinct palladium centers. nih.govresearchgate.net In this proposed mechanism, the rate-determining C-H bond cleavage occurs between the pyridine N-oxide and a cyclometalated palladium complex, rather than the initially formed arylpalladium acetate (B1210297) complex. The resulting heteroarylpalladium complex then transfers the heteroaryl group to the primary arylpalladium complex, from which the C-C bond formation occurs. nih.govresearchgate.net
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-based systems and are often more economical. These reactions have been successfully applied to the selective amination at the C-5 position of unprotected 2-amino-5-halopyridines. rsc.org Mechanistic proposals for copper-catalyzed couplings of 2-aminopyridines with chalcones suggest a pathway involving the formation of a copper-amine complex, followed by aza-Michael addition to the chalcone, and subsequent intramolecular cyclization and oxidation to form imidazo[1,2-a]pyridine (B132010) derivatives. semanticscholar.org
The following table outlines the general steps in palladium- and copper-catalyzed cross-coupling reactions involving pyridin-2-amine systems.
| Catalyst System | Key Mechanistic Steps | Substrates |
| Palladium/Phosphine Ligand | Oxidative Addition, Deprotonation, Reductive Elimination | 3-Halo-2-aminopyridines, Amines |
| Palladium (Cooperative Catalysis) | C-H Activation at one Pd center, Group Transfer to a second Pd center, C-C Bond Formation | Pyridine N-oxides, Aryl Halides |
| Copper | Coordination, Aza-Michael Addition, Intramolecular Cyclization, Oxidation | 2-Aminopyridines, Chalcones |
Analysis of Intermediates in Derivatization Processes
The derivatization of pyridin-2-amines is a common strategy to modify their chemical properties or to prepare them for further reactions. The analysis of intermediates formed during these derivatization processes is essential for understanding the reaction pathway and for optimizing the synthesis of the desired products. A variety of spectroscopic techniques are employed for the characterization of these transient or stable intermediates.
In the synthesis of new heterocyclic compounds derived from 2-aminopyridine, condensation reactions with various organic reagents are frequently utilized. researchgate.net For example, the reaction of 2-aminopyridine with reagents such as 4-phenylphenacyl bromide or phthalic acid leads to the formation of imidazole (B134444) and benzodiazepine (B76468) derivatives, respectively. researchgate.net The structures of the resulting products, and by extension, the nature of the intermediates, are confirmed through a combination of elemental analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net For instance, in the formation of a pyrimidine (B1678525) derivative, the presence of tautomeric keto and enol forms can be inferred from the spectroscopic data. researchgate.net
As mentioned in section 4.1, the reaction of pyridine N-oxides with activated isocyanides provides a clear example where an N-formylaminopyridine intermediate is isolable. nih.govacs.org The characterization of this intermediate would typically involve:
¹H NMR spectroscopy to identify the formyl proton and the protons on the pyridine ring and the N-substituent.
¹³C NMR spectroscopy to detect the carbonyl carbon of the formyl group and the carbons of the pyridine ring.
FTIR spectroscopy to observe the characteristic stretching frequency of the amide carbonyl group.
Mass spectrometry to confirm the molecular weight of the intermediate.
Similarly, in the synthesis of N-(pyridin-2-yl)imidates, the N-(pyridin-2-yl)iminonitrile intermediates have been isolated and characterized. mdpi.com Their spectroscopic analysis would reveal the presence of the imine and nitrile functional groups, confirming their structure before their subsequent conversion to the final product.
Spectroscopic studies of charge-transfer complexes of 2-aminopyridine with various electron acceptors also provide insight into the electronic interactions that can occur in the initial stages of a reaction, which can be considered as very early intermediates. researchgate.net Techniques such as UV-Vis and IR spectroscopy are used to study these complexes.
The table below summarizes the common analytical techniques used to characterize intermediates in the derivatization of pyridin-2-amine systems and the type of information they provide.
| Analytical Technique | Information Provided | Example of Application |
| ¹H NMR Spectroscopy | Proton environment, functional groups | Identification of formyl proton in N-formylaminopyridine intermediate acs.org |
| ¹³C NMR Spectroscopy | Carbon skeleton, functional groups | Detection of carbonyl carbon in amide or ester derivatives |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C≡N) | Observation of amide carbonyl stretch in N-formylaminopyridine nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of the mass of isolated intermediates nih.gov |
| UV-Vis Spectroscopy | Electronic transitions, charge-transfer complex formation | Study of charge-transfer complexes of 2-aminopyridine researchgate.net |
| X-ray Crystallography | Three-dimensional molecular structure | Definitive structure determination of stable intermediates or products acs.org |
V. Computational and Theoretical Studies
Quantum Chemical Investigations (e.g., DFT, Hartree-Fock)
Quantum chemical methods are fundamental to investigating the molecular properties of 6-Chloro-3,4-dimethylpyridin-2-amine at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the optimized geometry, electronic structure, and spectroscopic properties of organic molecules.
DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying pyridine (B92270) derivatives. researchgate.net These calculations can provide a detailed picture of how the chloro, methyl, and amino substituents influence the electronic distribution and reactivity of the pyridine ring.
Electronic Structure Analysis
The electronic structure of this compound is characterized by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing chloro group. An analysis of the molecular orbitals would reveal the distribution of electron density. The amino group's lone pair of electrons and the methyl groups' hyperconjugation effects would increase the electron density on the pyridine ring, while the inductive effect of the chlorine atom would withdraw electron density.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For aminopyridine derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, indicating their propensity to react with electrophiles. The LUMO, conversely, is distributed over the aromatic system, indicating sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In QSAR studies of aminopyridine derivatives, HOMO and LUMO energies are often used as quantum chemical descriptors to correlate with biological activity. nih.gov
Illustrative Data Table for FMO Analysis
| Molecular Orbital | Energy (eV) (Hypothetical) | Description |
| HOMO | -5.8 | Primarily located on the aminopyridine ring, indicating nucleophilic character. |
| LUMO | -1.2 | Distributed across the pyridine ring, indicating electrophilic character. |
| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical stability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
Prediction of Reactivity and Selectivity
Theoretical methods can also be employed to predict the reactivity and selectivity of this compound in various chemical reactions.
Protonation Studies and Acidity Constants (pKa) Calculations
The basicity of aminopyridines is a key property influencing their biological activity and chemical behavior. The pKa value, which is the negative logarithm of the acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. Theoretical calculations can predict pKa values by computing the free energy change of the protonation reaction in a solvent.
Illustrative Data Table for Predicted pKa Values of Substituted Pyridines
| Compound | Predicted pKa |
| Pyridine | 5.25 |
| 2-Aminopyridine (B139424) | 6.86 |
| 2-Chloropyridine (B119429) | 0.49 |
| 4-Methylpyridine | 6.02 |
Note: These are literature values for related compounds and are for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In the context of chemical reactivity, QSAR can be used to predict how structural modifications will affect a molecule's reactivity in a particular assay.
For aminopyridine derivatives, QSAR studies have been conducted to understand their activity as inhibitors of various enzymes. nih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional, topological, physicochemical, or quantum chemical.
A QSAR model is then built using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to correlate the descriptors with the observed activity. aaup.edu Such a model for a series of compounds including this compound could help in designing new derivatives with enhanced or tailored reactivity.
Correlation of Molecular Descriptors (e.g., LUMO, Log P, Radius of Gyration) with Chemical Behavior
Computational and theoretical chemistry offer valuable insights into the physicochemical properties and potential reactivity of molecules. Through the calculation of various molecular descriptors, it is possible to predict the behavior of a compound in different chemical environments. For this compound, while comprehensive studies correlating a wide range of molecular descriptors with its specific chemical behavior are not extensively detailed in publicly available literature, foundational descriptors have been calculated. These descriptors provide a theoretical basis for understanding the molecule's characteristics.
Detailed research findings specifically correlating the Lowest Unoccupied Molecular Orbital (LUMO) energy, the logarithm of the partition coefficient (Log P), and the Radius of Gyration with the chemical behavior of this compound are not readily found in scientific literature. However, the theoretical values for some of these descriptors can be obtained from computational databases.
Log P is a crucial descriptor for predicting the lipophilicity of a molecule, which in turn influences its solubility and absorption characteristics. A calculated value, XLogP3, is available for this compound and is presented in the table below. nih.gov The polar surface area (PSA) is another key descriptor related to a molecule's polarity and its ability to form hydrogen bonds, which affects its transport properties. nih.gov
The following table summarizes the available computed molecular descriptors for this compound.
| Molecular Descriptor | Value | Source |
| Log P (XLogP3) | 2.2 | PubChem nih.gov |
| Polar Surface Area | 38.9 Ų | PubChem nih.gov |
| Molecular Weight | 156.61 g/mol | PubChem nih.gov |
| Exact Mass | 156.0454260 Da | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
This data is based on computational predictions and may differ from experimental values.
Information regarding the LUMO energy and the Radius of Gyration for this compound, as well as specific studies correlating these descriptors with its chemical behavior, is not available in the reviewed sources. Theoretical studies on substituted pyridines, in general, suggest that such descriptors are indicative of a compound's reactivity and interaction with biological targets. nih.govnih.gov However, without specific computational studies on this compound, a detailed analysis of these correlations remains speculative.
Vi. Role As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Frameworks
The chemical architecture of 6-Chloro-3,4-dimethylpyridin-2-amine, with its reactive amino and chloro groups, positions it as an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The amino group can act as a nucleophile, while the chloro group can be substituted, providing multiple pathways for cyclization and functionalization.
While direct literature on the use of this compound in the synthesis of fused polyheterocycles is not extensively available, the structural motifs present in the molecule suggest its potential in such applications. For instance, aminopyridines are known to be key precursors in the synthesis of fused nitrogen-containing heterocycles like pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. A general strategy often involves the reaction of the amino group with a bifunctional electrophile, leading to a cyclization reaction that forms a new fused ring.
A plausible synthetic route could involve the reaction of this compound with a β-ketoester. This would likely proceed through an initial condensation of the amino group with the ketone, followed by a cyclization and dehydration to form a fused pyridopyrimidine ring system. The presence of the chloro and dimethyl groups would offer further sites for modification, allowing for the generation of a library of novel polyheterocyclic compounds.
Table 1: Potential Reactions for Fused Polyheterocycle Synthesis
| Reactant | Reaction Type | Potential Product |
|---|---|---|
| β-ketoester | Condensation/Cyclization | Fused Pyridopyrimidine |
| α-haloketone | Condensation/Cyclization | Fused Imidazopyridine |
The primary amino group of this compound is a key functional group for the synthesis of various four- and five-membered heterocyclic rings, including azetidinones, thiazolidinones, and oxadiazolines. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.
Azetidinones: The synthesis of azetidinones, also known as β-lactams, can be achieved through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com In this context, this compound could first be converted to an imine by reacting it with an appropriate aldehyde. This imine can then react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the corresponding azetidinone. mdpi.comrdd.edu.iq
Thiazolidinones: The preparation of thiazolidinones typically involves the reaction of an amine with a carbonyl compound and a mercapto-acid. researchgate.net For example, this compound can be condensed with an aldehyde to form a Schiff base. Subsequent reaction of this Schiff base with thioglycolic acid would lead to the formation of a thiazolidinone ring.
Oxadiazolines: The synthesis of 2-imino-1,3,4-oxadiazolines can be accomplished from the reaction of acylhydrazides with isothiocyanates. nih.gov While this does not directly involve this compound as a starting material, derivatives of this compound could potentially be used to create more complex oxadiazoline structures.
Table 2: General Synthetic Routes to Heterocycles
| Heterocycle | Key Reactants | Reaction Type |
|---|---|---|
| Azetidinone | Imine, Acyl chloride, Triethylamine | [2+2] Cycloaddition |
| Thiazolidinone | Amine, Aldehyde, Thioglycolic acid | Condensation/Cyclization |
Application in Supramolecular Chemistry Research
In the realm of supramolecular chemistry, the ability of molecules to form ordered assemblies through non-covalent interactions is paramount. While specific research on this compound in this area is limited, its structure suggests potential for forming such assemblies. The pyridine (B92270) nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, tapes, or sheets. The presence of the chloro and methyl groups can also influence the packing of the molecules in the solid state through weaker interactions like halogen bonding and van der Waals forces. The study of similar amino-chloropyridine derivatives has shown their ability to form cocrystals with organic acids through hydrogen bonding. mdpi.com
Utility in Organometallic Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The formation of organometallic complexes with various transition metals could lead to new catalysts or materials with interesting electronic and photophysical properties. The amino group could also participate in coordination, potentially leading to bidentate chelation. The electronic properties of the resulting metal complexes would be influenced by the electron-donating methyl groups and the electron-withdrawing chloro group on the pyridine ring.
Role in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their synthesis often involves the iterative addition of branching units to a central core. Amines are common functional groups used as branching points in the synthesis of polyamidoamine (PAMAM) dendrimers. nih.gov Although there is no direct evidence of this compound being used in dendrimer synthesis, its difunctional nature (amino and chloro groups) suggests it could potentially be used as a building block. The amino group could be used to attach the molecule to a growing dendrimer chain, while the chloro group could be functionalized to introduce further branching or surface functionalities.
Vii. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment of each atom.
For "6-Chloro-3,4-dimethylpyridin-2-amine," a ¹H-NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule: the aromatic proton on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the amine (NH₂) group. The chemical shift (δ) of each signal would indicate its electronic environment, the integration value would correspond to the number of protons for that signal, and the splitting pattern (multiplicity) would reveal adjacent, non-equivalent protons.
Specific experimental NMR data for this compound are not publicly available.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Signals for this compound (Note: This table is predictive and not based on experimental data.)
¹H-NMR| Predicted Signal | Multiplicity | Integration |
|---|---|---|
| Aromatic CH | Singlet | 1H |
| Amine NH₂ | Broad Singlet | 2H |
| Methyl CH₃ | Singlet | 3H |
¹³C-NMR
| Predicted Signal Type |
|---|
| Aromatic C-Cl |
| Aromatic C-N |
| Aromatic C-NH₂ |
| Aromatic C-CH₃ |
| Aromatic C-H |
| Methyl C |
| Methyl C |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
An FT-IR spectrum of "this compound" would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations characteristic of the pyridine ring would produce bands in the 1400-1600 cm⁻¹ region. Furthermore, a C-Cl stretching absorption would be expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.
Specific experimental IR or FT-IR spectra for this compound are not publicly available.
Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C / C=N Stretch (Aromatic Ring) | 1400-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the elemental formula.
The molecular formula of "this compound" is C₇H₉ClN₂. The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.
HRMS would be used to determine the exact mass of the molecular ion. The calculated monoisotopic mass is 156.0454 Da. nih.gov An experimental HRMS measurement confirming this value would validate the elemental composition of C₇H₉ClN₂.
While computed mass data is available, specific experimental MS or HRMS fragmentation data for this compound are not publicly available.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations, not experimental data.)
| Data Type | Predicted Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂ |
| Monoisotopic Mass | 156.0454 Da |
| M⁺ Peak (³⁵Cl) | ~156 m/z |
| M+2 Peak (³⁷Cl) | ~158 m/z |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding.
To perform SCXRD analysis on "this compound," a suitable single crystal of the compound would first need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate a model of the electron density, from which the atomic positions can be determined. This would confirm the connectivity of the atoms and reveal the planarity of the pyridine ring and the conformation of the substituent groups in the solid state.
No published single-crystal X-ray diffraction studies for this compound are available in the scientific literature.
Elemental Analysis
Elemental analysis is a process that determines the mass percentage of each element within a compound. For organic compounds, this typically involves combustion analysis to find the percentages of carbon, hydrogen, and nitrogen (%C, %H, %N).
The results of elemental analysis are used to determine the empirical formula of a compound and to confirm its purity. wikipedia.orgnih.gov For "this compound" (C₇H₉ClN₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages. nih.gov
Specific experimental elemental analysis data for this compound are not publicly available.
Table 4: Theoretical Elemental Composition of this compound (Note: This table is based on theoretical calculations.)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 53.69% |
| Hydrogen | H | 1.008 | 9.072 | 5.79% |
| Chlorine | Cl | 35.453 | 35.453 | 22.64% |
| Nitrogen | N | 14.007 | 28.014 | 17.88% |
| Total | | | 156.616 | 100.00% |
Viii. Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Pathways
While established methods for the synthesis of substituted pyridines exist, the future of chemical manufacturing hinges on the development of environmentally benign and economically viable processes. Research in this area for compounds like 6-Chloro-3,4-dimethylpyridin-2-amine is moving towards greener and more efficient synthetic strategies.
Key research thrusts include:
Catalyst Innovation : The development of novel catalysts is a cornerstone of modern synthetic chemistry. Future pathways will likely involve heterogeneous catalysts, which are easily separable and reusable, reducing waste and cost. nih.gov For instance, metal-organic frameworks (MOFs) like UiO-66 have demonstrated potential in synthesizing substituted pyridines under milder conditions. nih.gov Similarly, zinc(II) and cobalt(II) complexes are being explored for the sustainable synthesis of pyridines from simple alcohols and ammonia (B1221849) sources, often in solvent-free conditions. researchgate.net
One-Pot and Multicomponent Reactions (MCRs) : MCRs are highly efficient as they combine several reaction steps into a single operation, minimizing solvent usage, energy consumption, and purification steps. nih.gov Environmentally friendly procedures for preparing novel pyridines via one-pot, four-component reactions using microwave irradiation have shown promise, offering shorter reaction times and improved yields compared to conventional methods. nih.gov
Acceptorless Dehydrogenation : Strategies involving acceptorless alcohol dehydrogenation, using catalysts like palladium supported on hydroxyapatite, represent a sustainable approach. researchgate.net These methods utilize readily available alcohols as starting materials and avoid the need for stoichiometric oxidants, which generate waste. researchgate.net
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for this compound and its derivatives could lead to more efficient and safer industrial production.
| Strategy | Conventional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Catalysis | Homogeneous catalysts, often requiring harsh conditions and difficult separation. | Heterogeneous catalysts (e.g., MOFs, supported metals), bifunctional catalysts. nih.govresearchgate.net | Reusability, milder reaction conditions, reduced waste. |
| Reaction Design | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs), tandem/cascade reactions. nih.govacs.org | Increased efficiency, reduced solvent and energy use, atom economy. |
| Starting Materials | Often reliant on pre-functionalized, petroleum-derived precursors. | Use of simple, readily available feedstocks like alcohols. researchgate.net | Improved accessibility, lower cost, potential for bio-based feedstocks. |
| Reaction Conditions | High temperatures, toxic solvents, stoichiometric and often hazardous reagents (e.g., peroxides, phosphorus oxychloride). sci-hub.se | Solvent-free conditions, microwave irradiation, acceptorless dehydrogenation. researchgate.netnih.gov | Enhanced safety, reduced environmental impact, energy efficiency. |
Exploration of New Reactivity Modes and Functionalization Chemistries
The functional groups of this compound—the chloro substituent, the amino group, and the C-H bonds on the pyridine (B92270) ring—offer multiple sites for chemical modification. Future research will focus on exploring new ways to selectively functionalize this scaffold to build molecular complexity.
Late-Stage Functionalization : A significant challenge in synthesis is the modification of complex molecules in the final steps. New methods for the late-stage functionalization of the pyridine core are highly desirable. acs.org This includes developing reactions that can selectively target a specific C-H bond on the pyridine ring, allowing for the introduction of new functional groups without requiring a complete redesign of the synthetic route.
Novel Cycloadditions and Cascade Reactions : Researchers are developing metal-free cascade processes, such as tandem Pummerer-type rearrangement and aza-Prins cyclization, to construct highly functionalized pyridines from simple starting materials. acs.orglookchem.com Applying such strategies could yield novel derivatives of this compound with unique substitution patterns.
Cross-Coupling Reactions : While standard cross-coupling reactions are well-established, there is an ongoing effort to expand the scope and utility of these transformations. Future work could focus on developing new catalysts that enable challenging cross-coupling reactions at the chloro position or even direct C-H activation at other positions on the ring.
Bioorthogonal Chemistry : The development of "click-and-probe" applications for aminopyridine derivatives is an emerging area. nih.gov This involves designing molecules that can undergo bioorthogonal reactions, such as the click reaction between an azide (B81097) and an alkyne, to label biomolecules for imaging and study. nih.gov
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational modeling can accelerate the discovery and optimization process.
Quantitative Structure-Property Relationship (QSPR) : QSPR models can establish correlations between the chemical structure of pyridine derivatives and their physicochemical properties. researchgate.net By using molecular descriptors, these models can predict properties like thermodynamic stability, solubility, and electronic characteristics for untested derivatives, guiding synthetic efforts toward compounds with desired attributes. researchgate.net
Density Functional Theory (DFT) Calculations : DFT is a powerful method for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netuctm.edu It can be used to calculate heats of formation, predict spectroscopic data, and investigate reaction mechanisms. For instance, DFT can help determine bond dissociation energies to assess the thermal stability of new derivatives or model the transition states of potential reactions to predict their feasibility and outcomes. researchgate.netuctm.edu
Molecular Docking and Virtual Screening : In the context of drug discovery, molecular modeling and docking can predict how pyridine derivatives interact with biological targets like enzymes. scispace.com This approach allows for the virtual screening of large libraries of potential compounds to identify promising candidates for synthesis and biological testing, saving significant time and resources. scispace.comnih.gov
| Computational Method | Application | Predicted/Modeled Parameters | Potential Impact |
|---|---|---|---|
| QSPR (Quantitative Structure-Property Relationship) | Predicting physicochemical properties. researchgate.net | Thermodynamic properties (Gibbs free energy, enthalpy of formation), solubility. researchgate.net | Rapid screening of virtual compounds to prioritize synthetic targets. |
| DFT (Density Functional Theory) | Investigating electronic structure, stability, and reactivity. researchgate.netuctm.edu | Heats of formation, bond dissociation energies, IR spectra, reaction mechanisms. researchgate.netuctm.edu | Guiding reaction design, understanding stability, and interpreting experimental data. |
| Molecular Docking | Predicting binding interactions with biological targets. scispace.comnih.gov | Binding scores, interaction modes (e.g., hydrogen bonding), active site mapping. scispace.com | Accelerating lead optimization in drug discovery by identifying potent inhibitors. |
Integration into Materials Science and Chemical Probe Development
The pyridine scaffold is a valuable component in the design of functional materials and tools for chemical biology. The specific substitution pattern of this compound makes it an attractive building block for these applications.
Development of Chemical Probes : Aminopyridines can serve as scaffolds for fluorescent probes. nih.gov The inherent fluorescence of some aminopyridine cores can be modulated by introducing specific functional groups, creating sensors for ions or biomolecules. An emerging strategy involves "pre-fluorescent" probes, where fluorescence is "switched on" upon a specific chemical reaction, such as a click reaction with a biological target, reducing background signal in imaging applications. nih.gov
Ligand Design for Catalysis and Materials : The nitrogen atom of the pyridine ring and the exocyclic amino group can act as coordination sites for metal ions. This makes this compound a potential precursor for ligands used in catalysis or for building coordination polymers and metal-organic frameworks (MOFs).
Applications in Specialty Materials : Pyridine derivatives are used in the synthesis of agrochemicals, dyes, and other specialty materials. nbinno.com The functional groups on this compound allow it to be incorporated into larger molecular structures, potentially imparting specific properties such as thermal stability, conductivity, or optical activity to new materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-3,4-dimethylpyridin-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, Pd(PPh₃)₄-catalyzed coupling under anhydrous conditions (DME:H₂O, 150°C) may introduce functional groups while preserving the amine moiety . Optimization of base (e.g., Na₂CO₃) and solvent systems (DMF or toluene) is critical to minimize side reactions and improve yields . Purity can be monitored via HPLC (≥98% purity threshold recommended) .
Q. How can the molecular structure and substituent positions be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous chloropyridine derivatives (e.g., 3,5-Dichloro-6-methylpyridin-2-amine) . Complementary techniques include NMR (¹H/¹³C) for regiochemical assignment and FT-IR to verify amine and C-Cl functional groups .
Q. What analytical methods are suitable for quantifying impurities in this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and GC-MS can identify low-abundance by-products. For example, chlorinated intermediates or methyl-group oxidation products may arise during synthesis . Purity assessment via reversed-phase HPLC with UV detection (λ = 254 nm) is advised, referencing standard calibration curves .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis can assess degradation pathways (e.g., hydrolysis of the C-Cl bond or amine oxidation). Argon-atmosphere storage at –20°C is recommended for long-term preservation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Systematic variation of catalysts (e.g., Pd vs. Cu-based systems) and solvents (polar aprotic vs. ethers) can elucidate yield discrepancies. For example, Pd(PPh₃)₄ may outperform PdCl₂ in Suzuki-Miyaura couplings due to enhanced ligand stability . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, highlighting nucleophilic attack sites (e.g., C-2 vs. C-4 positions). Molecular dynamics simulations (AMBER force field) further assess steric effects from the 3,4-dimethyl groups .
Q. What role do substituents play in modulating the compound’s biological activity?
- Methodology : Structure-activity relationship (SAR) studies can compare analogues (e.g., 6-Bromo-2-chloro derivatives) in enzyme inhibition assays. For instance, methylation at the 3,4-positions may enhance lipophilicity, improving membrane permeability in cell-based assays .
Q. How can the compound be functionalized for use in coordination chemistry or catalysis?
- Methodology : The amine group can act as a ligand precursor. Metal complexes (e.g., with Cu²⁺ or Ru³⁺) can be synthesized via reflux in ethanol/water, followed by characterization via cyclic voltammetry and X-ray absorption spectroscopy (XAS) to assess redox activity and coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
